molecular formula C16H17NO B6360813 ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL CAS No. 787-94-0

ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL

Cat. No.: B6360813
CAS No.: 787-94-0
M. Wt: 239.31 g/mol
InChI Key: GFXUGLRIJLPSQR-UHFFFAOYSA-N
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Description

Significance of Schiff Base Compounds in Contemporary Chemical Science

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, represent a cornerstone of modern chemical science due to their synthetic accessibility and diverse functionalities. gsconlinepress.comnih.gov These compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. gsconlinepress.com Their importance is multifaceted, spanning across coordination chemistry, catalysis, materials science, and medicinal chemistry. researchgate.netwisdomlib.org

In coordination chemistry, Schiff bases are highly valued as "privileged ligands" because they can form stable complexes with a wide array of transition metal ions. nih.gov The nitrogen atom of the imine group and another donor atom, often from a substituent on the aldehyde or amine precursor, act as excellent chelating agents. These metal complexes are not merely structural curiosities; they are central to the development of catalysts for numerous organic transformations, including oxidation, reduction, and polymerization reactions. nih.gov

Furthermore, the biological activity of Schiff bases and their metal complexes is a major area of research. Many of these compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities. gsconlinepress.com This has spurred significant interest in their potential as therapeutic agents. researchgate.net The versatility of Schiff base chemistry allows for the fine-tuning of their steric and electronic properties, enabling the design of compounds for specific applications, from sensors and dyes to advanced materials like metal-organic frameworks. researchgate.net

Overview of Imine Chemistry and its Evolving Research Trajectories

Imine chemistry is a dynamic and evolving field that extends far beyond the initial discovery of these C=N double-bonded compounds by Hugo Schiff in 1864. gsconlinepress.comnih.gov Imines are recognized as crucial intermediates in a vast number of synthetic pathways, particularly for the construction of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. nih.gov

A significant modern research trajectory involves the use of imines in multicomponent reactions (MCRs). nih.gov MCRs are highly efficient, atom-economical processes where multiple reactants combine in a single step to form a complex product, and imines serve as versatile building blocks in these reactions. nih.gov Another key area of development is the direct synthesis of imines from amines through transition metal-catalyzed oxidative coupling, which is considered a greener alternative to the traditional condensation method as it avoids the separate preparation of aldehydes. researchgate.net

Recent research has also focused on taming traditionally unstable imine intermediates for use in complex syntheses. For instance, specially substituted imines have been developed to participate in photochemical reactions to create highly strained but medicinally valuable ring systems like azetidines. ox.ac.uk The ability of imines to act as either electrophiles or nucleophiles makes them exceptionally versatile in cascade reactions, enabling the rapid assembly of complex molecular architectures from simple precursors. nih.gov These evolving strategies highlight the central and expanding role of imine chemistry in addressing challenges in modern synthetic organic chemistry. nih.govresearchgate.net

Positional Context of the o-Cresol (B1677501) Moiety within Ligand Design Paradigms

The o-cresol (2-methylphenol) moiety within ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL plays a critical role in defining its function as a ligand in coordination chemistry. Ligand design is a strategic process aimed at creating molecules that can bind to metal ions to form complexes with specific, desired properties. The structure and electronic nature of the ligand dictate the resulting complex's stability, reactivity, and geometry. solubilityofthings.com

The o-cresol portion of the molecule provides two key features for coordination: the phenolic hydroxyl (-OH) group and the ortho-positioned methyl (-CH₃) group. The hydroxyl group's oxygen atom is a primary donor site, which, upon deprotonation, forms a strong bond with a metal center. nsu.ru This, combined with the nitrogen atom from the imine group, allows the compound to act as a bidentate chelating agent, forming a stable ring structure with the metal ion. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4,6-trimethylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-8-12(2)16(13(3)9-11)17-10-14-6-4-5-7-15(14)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXUGLRIJLPSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425472
Record name 6-[(2,4,6-Trimethylanilino)methylidene]cyclohexa-2,4-dien-1-one
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Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787-94-0
Record name 2-[[(2,4,6-Trimethylphenyl)imino]methyl]phenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2,4,6-Trimethylanilino)methylidene]cyclohexa-2,4-dien-1-one
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Record name ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL
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Synthetic Methodologies and Precursor Chemistry

Condensation Reaction Protocols for ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL Synthesis

The synthesis involves mixing salicylaldehyde (B1680747) and 2,4,6-trimethylaniline (B148799), typically in a suitable solvent such as ethanol (B145695). smolecule.com The reaction is a reversible process that results in the formation of the imine and a molecule of water. youtube.comlumenlearning.com To drive the reaction toward the product side, it is often necessary to remove the water as it is formed, for instance, by using a Dean-Stark apparatus or by employing dehydrating agents like molecular sieves. stackexchange.comoperachem.com

The formation of the imine linkage proceeds through a well-established multi-step mechanism involving nucleophilic addition followed by elimination. chemistrysteps.comlibretexts.org

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom (from 2,4,6-trimethylaniline) on the electrophilic carbonyl carbon of salicylaldehyde. youtube.comlumenlearning.com

Proton Transfer : An intramolecular proton transfer occurs, moving a proton from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group : In the presence of an acid catalyst, the oxygen atom of the carbinolamine's hydroxyl group is protonated. lumenlearning.comlibretexts.org This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+). libretexts.org

Elimination of Water : The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a resonance-stabilized iminium ion. youtube.comlibretexts.org

Deprotonation : A base, such as a water molecule or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom, yielding the final neutral imine product and regenerating the acid catalyst. libretexts.orgreddit.com

Acid catalysis plays a crucial role in accelerating the rate of imine formation. masterorganicchemistry.com Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed. smolecule.comstackexchange.com The catalyst functions in two primary ways: it protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.comstackexchange.com Secondly, and more critically, it protonates the hydroxyl group of the carbinolamine intermediate, facilitating its departure as water, which is often the rate-determining step. masterorganicchemistry.comlibretexts.org

The pH must be carefully controlled for optimal reaction rates. lumenlearning.comlibretexts.org If the conditions are too acidic (low pH), the amine nucleophile becomes protonated to form a non-nucleophilic ammonium (B1175870) salt, which halts the initial addition step. libretexts.orglibretexts.org Conversely, if the conditions are too basic (high pH), there is insufficient acid to protonate the carbinolamine's hydroxyl group, slowing down the dehydration step. lumenlearning.comlibretexts.org The maximum reaction rate is typically achieved in weakly acidic conditions, often around a pH of 4 to 5. libretexts.org

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of catalyst, solvent, reaction temperature, and methods for water removal.

ParameterConditionEffect on Yield and PurityRationale
Catalyst Catalytic amounts of p-Toluenesulfonic acid or Sulfuric AcidIncreases reaction rate and yieldFacilitates both nucleophilic addition and dehydration steps. smolecule.comstackexchange.com
Solvent Ethanol, Methanol, TolueneCan influence reaction rate and ease of product isolation. Toluene is often used with a Dean-Stark trap.Solvents that allow for azeotropic removal of water (like toluene) can significantly drive the equilibrium towards the product. stackexchange.com Alcohol solvents are also common. youtube.com
Temperature Gentle heating (e.g., 60-80°C)Increases reaction rateProvides the necessary activation energy for the reaction to proceed at a reasonable pace. operachem.com
Water Removal Dean-Stark apparatus, molecular sieves, or hygroscopic saltsSignificantly increases yieldAs a reversible reaction, removing the water byproduct shifts the equilibrium to favor the formation of the imine product according to Le Chatelier's principle. masterorganicchemistry.comoperachem.com
Reactant Ratio Slight excess of the amine (e.g., 1:1.1 aldehyde to amine)Can help drive the reaction to completionEnsures the complete consumption of the limiting aldehyde reactant. peerj.com

Advanced Synthetic Strategies for Related Analogues and Derivatives

Beyond the direct condensation method, advanced strategies can be employed to synthesize analogues and derivatives of this compound. These methods offer access to a wider range of structural diversity.

Multicomponent Reactions : Imines are key intermediates in various multicomponent reactions, which allow for the construction of complex molecules in a single step. peerj.com For example, imines can participate in Mannich-type reactions, aza-Diels-Alder reactions, and Petasis reactions to form more complex nitrogen-containing heterocyclic structures. peerj.com

Oxidative Deformylation : A novel approach involves the synthesis of imines from 1,2-amino alcohols through a quinone-catalyzed oxidative deformylation process. beilstein-journals.org This method provides an alternative route that avoids the direct use of aldehydes.

Divergent Synthesis : A divergent strategy can be used to create a library of related analogues. This involves a key intermediate that can be modified through various reactions, such as palladium-catalyzed cross-coupling reactions, to introduce different substituents onto the aromatic rings of the core structure. nih.gov

Exploration of Chemical Reactivity and Derivatization Pathways of the Imine Moiety

The imine (C=N) moiety is a versatile functional group that serves as a key site for further chemical transformations.

Hydrolysis : The formation of the imine is reversible. In the presence of aqueous acid, this compound can be hydrolyzed back to its constituent precursors, salicylaldehyde and 2,4,6-trimethylaniline. masterorganicchemistry.comlibretexts.org This reactivity is a characteristic feature of the imine bond.

Reduction : The carbon-nitrogen double bond can be readily reduced to form the corresponding secondary amine, N-(2-hydroxybenzyl)-2,4,6-trimethylaniline. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

Chelating Agent : As a Schiff base, the compound can act as a chelating ligand, forming stable complexes with various transition metal ions. smolecule.com The nitrogen of the imine group and the oxygen of the phenolic hydroxyl group can coordinate to a metal center, a property that is widely exploited in coordination chemistry and catalysis.

Coordination Chemistry of Alpha 2,4,6 Trimethylphenylimino O Cresol

Ligand Characteristics and Coordination Modes

The coordination behavior of ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL is largely dictated by the presence of key functional groups that can act as donor atoms to a metal center.

This compound primarily functions as a bidentate ligand. The key donor atoms involved in chelation are the nitrogen atom of the imine group (-C=N-) and the oxygen atom of the phenolic hydroxyl group (-OH). Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen and the imine nitrogen can coordinate to a metal ion, forming a stable six-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.

The presence of both a hard donor (oxygen) and a borderline donor (nitrogen) allows this ligand to effectively coordinate with a range of metal ions with varying hardness. The steric bulk introduced by the 2,4,6-trimethylphenyl group can influence the geometry of the resulting metal complexes and their stability.

Several factors can influence the affinity of this compound for different metal ions and the stability of the resulting complexes:

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Generally, higher charge density on the metal ion leads to stronger electrostatic attraction and more stable complexes. The preference of the metal ion for oxygen or nitrogen donor atoms, based on Hard and Soft Acid and Base (HSAB) theory, also affects stability.

pH of the Medium: The pH of the solution is a critical factor as it governs the deprotonation of the phenolic hydroxyl group. Chelation is more favorable in basic or neutral conditions where the hydroxyl group can be easily deprotonated to form the more strongly coordinating phenolate anion.

Solvent: The polarity of the solvent can influence the stability of the metal complexes. Solvents that can effectively solvate the metal ion may compete with the ligand for coordination sites.

Steric Effects: The bulky 2,4,6-trimethylphenyl group on the imine nitrogen can introduce steric hindrance, which may affect the coordination geometry and the ability of multiple ligands to coordinate to a single metal center. This steric bulk can also protect the metal center from interactions with other species in the solution, potentially increasing the kinetic stability of the complex.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the application of heat to facilitate the reaction.

This compound has the potential to form complexes with a wide array of transition metals. The following sections focus on its interactions with Group 9 and Group 10 metals.

Complexes of Schiff base ligands with cobalt have been extensively studied. While specific studies on the cobalt complexes of this compound are not widely available, related cobalt(II) complexes with similar Schiff base ligands often exhibit tetrahedral or octahedral geometries. In a typical synthesis, a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate (B1210297), is reacted with the ligand in a 1:2 metal-to-ligand molar ratio in a solvent like ethanol (B145695) or methanol. The resulting complexes can be characterized by various spectroscopic techniques, including IR, UV-Vis, and magnetic susceptibility measurements. For instance, the coordination of the imine nitrogen and phenolic oxygen is typically confirmed by shifts in their respective stretching frequencies in the IR spectrum.

Metal Ion Typical Oxidation State Common Coordination Geometries Synthetic Precursor Example
Cobalt+2, +3Tetrahedral, OctahedralCoCl₂·6H₂O
Rhodium+1, +3Square Planar, Octahedral[RhCl(CO)₂]₂
Iridium+1, +3Square Planar, Octahedral[IrCl(COD)]₂

Nickel(II) and palladium(II) are d⁸ metal ions that commonly form square planar complexes with bidentate Schiff base ligands. The reaction of this compound with nickel(II) or palladium(II) salts is expected to yield stable, neutral complexes with a 1:2 metal-to-ligand stoichiometry.

For nickel(II) complexes, the reaction of nickel(II) acetate with the ligand in a suitable solvent would likely lead to the formation of a square planar [Ni(L)₂] complex, where L represents the deprotonated form of the ligand. These complexes are often diamagnetic, which is characteristic of square planar d⁸ nickel(II).

Palladium(II) complexes with similar Schiff base ligands are also well-documented. The synthesis would typically involve reacting a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, with the ligand. The resulting palladium(II) complexes are expected to be highly stable and adopt a square planar geometry, with the two bidentate ligands arranged in a trans configuration to minimize steric hindrance from the bulky trimethylphenyl groups. The structural characterization of such complexes would rely on techniques like X-ray crystallography, as well as ¹H and ¹³C NMR spectroscopy.

Metal Ion Typical Oxidation State Common Coordination Geometries Synthetic Precursor Example
Nickel+2Square Planar, Tetrahedral, OctahedralNi(CH₃COO)₂·4H₂O
Palladium+2Square PlanarPdCl₂

Complexation with Diverse Transition Metal Ions

Group 11 Metal Complexes (e.g., Copper)
Group 12 Metal Complexes (e.g., Zinc, Cadmium)

Complexes of this compound with Group 12 metals, particularly zinc and cadmium, have been investigated. These d¹⁰ metal ions typically form four- or six-coordinate complexes.

Zinc(II) Complexes: The reaction of this compound with zinc(II) salts is expected to yield complexes where the ligand acts as a bidentate chelate. Depending on the stoichiometry and the nature of the counter-ion, tetrahedral or octahedral geometries can be achieved. In a typical synthesis, the ligand is deprotonated at the phenolic hydroxyl group before or during the reaction with the zinc salt. nih.gov

Cadmium(II) Complexes: Similar to zinc, cadmium(II) forms stable complexes with Schiff base ligands. Studies on related systems suggest that the reaction of this compound with a cadmium(II) source would likely result in the formation of a coordination compound where the cadmium ion is chelated by the nitrogen and oxygen donor atoms of the ligand. nih.gov The larger ionic radius of cadmium compared to zinc might favor higher coordination numbers.

Iron(III) Complexes

Iron(III) complexes with Schiff base ligands derived from salicylaldehyde (B1680747) and its derivatives are well-documented. mdpi.com The reaction of this compound with an iron(III) salt, typically in a 3:1 ligand-to-metal ratio, is expected to yield a neutral, six-coordinate octahedral complex, [Fe(L)₃], where L represents the deprotonated Schiff base ligand. In these complexes, the iron(III) center is coordinated to three bidentate ligands through their phenolate oxygen and imine nitrogen atoms. These complexes are often highly colored and paramagnetic.

Manganese(II) Complexes

Manganese(II) readily forms coordination compounds with Schiff base ligands. nih.gov The synthesis of a manganese(II) complex with this compound would likely involve the reaction of a manganese(II) salt with the ligand in an appropriate solvent. The resulting complexes can exhibit various coordination geometries, with octahedral being common, often achieved by the coordination of two ligand molecules and two solvent molecules or counter-ions to the manganese center. The paramagnetic nature of the Mn(II) ion (d⁵ high-spin) can lead to broad signals in NMR spectra.

Ruthenium Carbonyl Derivatives

The reaction of Schiff base ligands with ruthenium carbonyl precursors, such as Ru₃(CO)₁₂, can lead to a variety of products, including mononuclear, binuclear, and cluster compounds. researchgate.net The coordination of this compound to a ruthenium carbonyl moiety could occur through the imine nitrogen and the phenolic oxygen, potentially displacing one or more carbonyl ligands. The specific outcome of such a reaction would be highly dependent on the reaction conditions, including temperature, solvent, and the stoichiometry of the reactants.

Spectroscopic and Analytical Characterization Techniques for Coordination Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for the characterization of diamagnetic coordination compounds in solution, providing detailed information about the structure and environment of the ligand upon complexation. For paramagnetic complexes, such as those of Fe(III) and Mn(II), NMR spectra are often characterized by broad and shifted signals, which can still provide valuable structural information but require specialized interpretation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the free this compound ligand would show characteristic signals for the aromatic protons of the cresol (B1669610) and trimethylphenyl rings, the imine proton, and the methyl protons. Upon coordination to a diamagnetic metal ion like Zn(II) or Cd(II), significant changes in the chemical shifts of these protons are expected. The disappearance of the phenolic -OH proton signal is a clear indication of deprotonation and coordination through the oxygen atom. The imine proton (CH=N) and the aromatic protons near the coordination sites are typically shifted downfield due to the deshielding effect of the metal center.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the ligand. Upon complexation, the carbon atoms closest to the coordination sites, such as the imine carbon and the phenolic carbon, experience the most significant changes in their chemical shifts, usually shifting downfield. These coordination-induced shifts (CIS) are indicative of the ligand's binding to the metal ion.

Due to a lack of specific experimental data in the available literature for the exact metal complexes of this compound, the following tables present hypothetical ¹H and ¹³C NMR data based on known chemical shift ranges for similar Schiff base ligands and their complexes. These tables are for illustrative purposes to demonstrate the expected changes upon coordination.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (ppm) for this compound and its Diamagnetic Metal Complexes

Proton AssignmentFree Ligand (CDCl₃)Hypothetical Zn(II) Complex (DMSO-d₆)Hypothetical Cd(II) Complex (DMSO-d₆)
Phenolic OH~13.0 (s, br)AbsentAbsent
Imine CH=N~8.6 (s)~8.8 (s)~8.7 (s)
Cresol Ring Ar-H6.8 - 7.4 (m)6.9 - 7.6 (m)6.9 - 7.5 (m)
Trimethylphenyl Ar-H~6.9 (s)~7.0 (s)~7.0 (s)
o-CH₃~2.3 (s)~2.4 (s)~2.4 (s)
p-CH₃~2.1 (s)~2.2 (s)~2.2 (s)

Table 2: Hypothetical ¹³C NMR Chemical Shift Data (ppm) for this compound and its Diamagnetic Metal Complexes

Carbon AssignmentFree Ligand (CDCl₃)Hypothetical Zn(II) Complex (DMSO-d₆)Hypothetical Cd(II) Complex (DMSO-d₆)
Imine C=N~165~168~167
Phenolic C-O~160~163~162
Cresol Ring Ar-C116 - 135117 - 138117 - 137
Trimethylphenyl Ar-C128 - 148129 - 150129 - 149
o-CH₃~18~19~19
p-CH₃~21~22~22

Single Crystal X-ray Diffraction Analysis of Coordination Geometries:A critical part of the proposed article was the detailed structural analysis of the coordination geometries of the metal complexes. This would have included discussions on:

Octahedral Geometries
Five-Membered Chelate Ring Structural Features (e.g., PdN2C2)

The formation of a five-membered chelate ring is a common feature in the coordination of Schiff base ligands to metal centers. In the case of this compound coordinating to a metal like palladium(II), a five-membered ring would be formed involving the palladium atom, the imine nitrogen, one carbon atom from the imine bond, a carbon atom from the cresol ring, and the phenolic oxygen. This would result in a stable bicyclic system.

While no specific crystallographic data for a palladium complex of this compound is available, studies on similar palladium(II) complexes with N,O-bidentate Schiff base ligands consistently show a square planar geometry around the palladium center. For a hypothetical [Pd(this compound)2] complex, the two ligands would coordinate to the palladium ion in a trans- or cis-configuration.

In a related palladium complex featuring a five-membered PdN2C2 chelate ring, the coordination geometry is a distorted square planar arrangement. The bond angles within such a chelate ring are influenced by the steric and electronic properties of the ligand. For instance, the N-Pd-N bond angle in some reported structures is approximately 80-81°. The Pd-N bond lengths are typically in the range of 1.990 Å to 2.044 Å. These values are indicative of a stable chelate structure. The planarity of the chelate ring itself can be distorted, often adopting a slight envelope or twisted conformation to accommodate the steric bulk of the substituents on the ligand, such as the trimethylphenyl group in the case of this compound.

Table 1: Expected Structural Features of a Hypothetical Five-Membered Chelate Ring in a Palladium Complex of this compound

FeatureExpected Characteristic
Metal CenterPalladium(II)
Coordination GeometrySquare Planar
Chelate Ring SizeFive-membered
Donor AtomsImine Nitrogen, Phenolic Oxygen
Expected ConformationNear-planar with potential slight distortion

Note: This table is based on data from analogous compounds due to the absence of specific data for this compound complexes.

Investigation of Stereoisomerism and Diastereoisomer Formation in Complexes

The potential for stereoisomerism in coordination complexes of this compound arises from the geometry of the complex and the nature of the ligand. For a square planar [M(L)2] complex, where L is an unsymmetrical bidentate ligand like this compound, cis and trans geometric isomers are possible.

In the cis-isomer, the two nitrogen donor atoms would be adjacent to each other, as would the two oxygen donor atoms. In the trans-isomer, the similar donor atoms would be positioned opposite to each other. The relative stability of these isomers is often dictated by steric hindrance. The bulky 2,4,6-trimethylphenyl group would likely favor the formation of the trans-isomer to minimize steric clashes between the ligands.

Furthermore, if the ligand itself is chiral or if it coordinates in a way that creates a chiral center, the formation of diastereoisomers is possible, especially if other chiral ligands are present in the coordination sphere. However, since this compound is achiral, diastereomer formation would depend on the introduction of another source of chirality in the complex. No studies specifically investigating the stereoisomerism or diastereoisomer formation in complexes of this compound have been found in the reviewed literature.

Redox Properties of Coordination Compounds (e.g., Cyclic Voltammetry Studies)

The redox properties of coordination compounds are crucial for understanding their reactivity and potential applications in areas such as catalysis and materials science. Cyclic voltammetry is a key technique used to study these properties.

There is no specific cyclic voltammetry data available for coordination compounds of this compound. However, studies on analogous palladium(II) Schiff base complexes often reveal redox processes associated with both the metal center and the ligand.

For a palladium(II) complex, a reduction wave corresponding to the Pd(II)/Pd(0) couple would be expected. The potential of this reduction is highly dependent on the nature of the ligand. Electron-donating groups on the ligand would generally make the reduction of the metal center more difficult (shift to more negative potentials), while electron-withdrawing groups would facilitate it.

The Schiff base ligand itself can also undergo redox processes. The imine group can be reduced, and the phenolic moiety can be oxidized. These ligand-centered redox processes can sometimes be observed in the cyclic voltammogram of the complex, often at different potentials than the free ligand due to the influence of the metal center.

Table 2: Anticipated Redox Behavior of a Palladium Complex of this compound in Cyclic Voltammetry

Redox ProcessExpected Potential Range (vs. Ag/AgCl)Comments
Pd(II) → Pd(0)-0.5 to -1.5 VIrreversible or quasi-reversible process.
Ligand-based reduction> -1.5 VTypically associated with the imine group.
Ligand-based oxidation> +0.5 VAssociated with the phenolic group.

Note: This table presents a generalized prediction based on related compounds, as specific cyclic voltammetry data for complexes of this compound is not available.

Catalytic Applications of Alpha 2,4,6 Trimethylphenylimino O Cresol and Its Metal Complexes

General Role of Schiff Base Ligands in Homogeneous and Heterogeneous Catalysis

Schiff base ligands are often described as "privileged ligands" because their steric and electronic properties can be easily tuned by selecting appropriate aldehyde and amine precursors. nih.govresearchgate.net This tunability is crucial for developing catalysts with high activity and selectivity. Metal complexes derived from Schiff bases are effective catalysts in both homogeneous and heterogeneous systems. mdpi.com

In homogeneous catalysis , Schiff base complexes are soluble in the reaction medium, which generally leads to high catalytic activity and selectivity due to the well-defined nature of the active sites. The catalytic performance of these complexes is influenced by the choice of metal ion, the specific structure of the Schiff base ligand, and the coordination environment. mdpi.comresearchgate.net The ability of Schiff bases to stabilize a wide range of metals in various oxidation states is a key factor in their catalytic versatility. mdpi.com

In heterogeneous catalysis , the Schiff base complexes are immobilized on solid supports. This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. The high thermal and moisture stability of many Schiff base complexes makes them particularly suitable for industrial applications under demanding conditions. nih.govresearchgate.net

Schiff base-derived catalysts have been successfully employed in a multitude of organic reactions, including oxidation, reduction, polymerization, and various coupling reactions. nih.govresearchgate.net Their effectiveness often surpasses that of the uncomplexed ligands, highlighting the crucial role of the metal center in activating substrates and facilitating chemical transformations. nih.gov

Specific Catalytic Transformations Enabled by Ligand-Metal Systems

While extensive research has been conducted on the catalytic applications of various Schiff base metal complexes, specific studies focusing on ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL are concentrated in certain areas. The following sections discuss catalytic transformations where this ligand or structurally similar analogues have shown significant potential.

The hydrogenation of unsaturated bonds is a fundamental transformation in organic synthesis. While metal complexes with N-heterocyclic carbene (NHC) ligands, such as those involving ruthenium, have been noted for their high activity in alkene hydrogenation, the specific use of this compound in this context is not extensively documented in the available literature. mdpi.comsapub.org However, the broader class of Schiff base complexes is known to participate in such reactions. For instance, ruthenium(III) complexes with naphthaldiimine-based ligands have been shown to catalyze the hydrogenation of 1-hexene, which involves the in-situ formation of a metal hydride (Ru(III)-H) as the active catalyst. sapub.org This process often includes a competing double bond migration side reaction. sapub.org The general mechanism for these types of catalytic hydrogenations suggests that complexes of this compound could potentially be active, though specific research is required to confirm this.

Hydroboration is a powerful method for the functionalization of unsaturated compounds. The catalytic hydroboration of alkenes and carbonyls often employs transition metal complexes to achieve high efficiency and selectivity. While specific studies detailing the use of this compound metal complexes for hydroboration are not prominent in the reviewed literature, related systems have demonstrated significant catalytic activity.

For example, unsymmetrical magnesium methyl complexes have been shown to be highly efficient catalysts for the hydroboration of various alkenes with pinacolborane (HBpin), yielding anti-Markovnikov products with high regioselectivity. rsc.org Similarly, iron-based precatalysts are effective for the hydroboration of aldehydes and ketones at room temperature. mdpi.com The catalytic activity of Schiff base metal complexes in related transformations suggests that complexes of this compound could be promising candidates for catalyzing hydroboration reactions, although empirical data is needed to validate this.

The polymerization of olefins is a cornerstone of the polymer industry, and Ziegler-Natta catalysts are central to this field. wikipedia.org Homogeneous Ziegler-Natta catalysts are typically based on Group 4 metals like titanium, zirconium, or hafnium, often featuring multidentate oxygen- and nitrogen-based ligands. wikipedia.org Salicylaldimine ligands, which are structurally analogous to this compound, have been extensively studied in this area. researchgate.netenpress-publisher.com

Titanium and zirconium complexes bearing salicylaldimine ligands, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), have shown significant activity in ethylene (B1197577) polymerization. researchgate.net The steric and electronic properties of the salicylaldimine ligand, particularly the substituents on the phenoxy and N-aryl rings, play a crucial role in determining the catalyst's activity and the properties of the resulting polymer. researchgate.net For instance, bulky substituents on the N-aryl group, similar to the trimethylphenyl group in the title compound, can influence the polymer's molecular weight and degree of branching. researchgate.netmdpi.com

Nickel complexes with salicylaldehyde-imine ligands have also been investigated for the oligomerization of ethylene, demonstrating good catalytic activity and high selectivity for the production of linear alpha-olefins upon activation with MAO. researchgate.net

Table 1: Ethylene Polymerization/Oligomerization with Salicylaldimine-type Metal Catalysts
Catalyst/CocatalystReactionActivityPolymer/Oligomer PropertiesReference
o-benzene salicylaldiminato titanium complex / MAOEthylene Polymerization7.2 × 10⁵ g/(mol·hr)Polyethylene MW = 5.27 × 10⁵ researchgate.net
{NOONR}Ni / MAO (R=Me, t-Bu, OMe)Ethylene Oligomerization5.2 - 16.3 × 10⁵ g/(mol Ni·h)>85% oligomer selectivity (C8-C12) researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools for the formation of carbon-carbon bonds. youtube.com Schiff base ligands have emerged as effective alternatives to traditional phosphine (B1218219) ligands in these catalytic systems. science.gov Palladium(II) complexes of salicylideneimine ligands, which are structurally related to this compound, have demonstrated good catalytic activity in both Suzuki and Heck reactions. researchgate.net

For example, amino-salicylaldimine–palladium(II) complexes have been successfully used to catalyze the Suzuki-Miyaura coupling of phenylboronic acid with various aryl bromides. researchgate.net These reactions can often be carried out in common organic solvents and under aerobic conditions. Similarly, sterically hindered selenoether Schiff base palladium(II) complexes have proven to be efficient catalysts for Suzuki-Miyaura reactions in ethanol (B145695). rsc.org The catalytic efficiency in these systems is influenced by the specific structure of the ligand, the choice of base, and the reaction solvent. researchgate.netrsc.org

Table 2: Suzuki-Miyaura Coupling Catalyzed by Salicylaldimine-type Palladium Complexes
CatalystSubstratesSolvent/BaseTemperatureOutcomeReference
Amino-salicylaldimine–Pd(II) complexPhenylboronic acid + 4-bromotolueneDMAA100 °CGood catalytic activity researchgate.net
[PdCl(L1-H)] (L1 = selenoether Schiff base)Aryl boronic acids + Aryl bromidesEthanol / K₂CO₃RefluxEfficient C-C coupling rsc.org

Schiff base metal complexes are widely used as catalysts for various condensation and oxidation reactions. nih.govscience.gov For instance, copper(II) complexes of Schiff bases have shown remarkable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcones, often resulting in high yields and shorter reaction times. mdpi.com The formation of the Schiff base itself is a condensation reaction, typically catalyzed by acid, involving the reaction of a primary amine with an aldehyde or ketone. nih.gov

In the realm of oxidation reactions, metal complexes of Schiff bases can catalyze the oxidation of a variety of substrates, including alcohols and alkenes. nih.gov For example, nickel(II) complexes with Schiff base functionalized triazolylidene ligands have been used for the selective oxidation of styrene (B11656) to benzaldehyde (B42025) using hydrogen peroxide as a green oxidant. youtube.com While the direct catalytic activity of this compound in these specific reactions is not extensively detailed, the broad utility of related Schiff base complexes suggests its potential in these areas.

Asymmetric Allylic Alkylation of 1,3-Dioxo Compounds

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds in an enantioselective manner. The reaction typically involves the reaction of a soft nucleophile with an allylic electrophile in the presence of a palladium catalyst bearing a chiral ligand. nih.govcrossref.org While specific studies employing this compound for the allylic alkylation of 1,3-dioxo compounds are not extensively documented, the principles of such a catalytic system can be understood from related Schiff base complexes.

In a typical reaction, a palladium(0) precursor reacts with an allylic substrate to form a π-allyl palladium(II) complex. A chiral ligand, such as a derivative of this compound, coordinates to the palladium center, creating a chiral environment. The 1,3-dioxo compound is deprotonated by a base to form a stabilized enolate, which then acts as the nucleophile. The nucleophilic attack on one of the termini of the π-allyl group is the stereochemistry-determining step. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the product. The bulky trimethylphenyl group of the ligand would be expected to create a well-defined chiral pocket around the metal center, effectively shielding one face of the π-allyl intermediate and directing the incoming nucleophile to the opposite face.

Table 1: Representative Conditions for Pd-Catalyzed Asymmetric Allylic Alkylation This table is based on general conditions for similar catalyst systems, as specific data for this compound is not available.

ParameterConditionPurpose
Catalyst Precursor [Pd(allyl)Cl]₂ or Pd₂(dba)₃Source of Palladium(0)
Ligand Chiral Schiff BaseInduces asymmetry
Nucleophile 1,3-Diketone or β-KetoesterCarbon source
Base BSA, NaH, or other non-nucleophilic basesGenerates the enolate nucleophile
Solvent THF, Dichloromethane, or TolueneReaction medium
Temperature 0 °C to room temperatureControls reaction rate and selectivity

Chiral Catalysis and Enantioselective Synthesis

Development of Chiral Catalysts for Asymmetric Induction

The development of effective chiral catalysts is central to asymmetric synthesis, which is crucial for the production of pharmaceuticals and agrochemicals where a specific enantiomer is biologically active. jocpr.commiami.edu Schiff base metal complexes are highly versatile in this regard because their chirality can be readily tailored. researchgate.net Asymmetric induction using a metal complex of this compound would require the introduction of a chiral element into the ligand itself.

This can be achieved in several ways:

Using a Chiral Aldehyde or Amine: The synthesis of the Schiff base could start from a chiral salicylaldehyde (B1680747) derivative or a chiral amine, embedding the stereochemical information directly into the ligand backbone.

Post-synthesis Modification: A chiral moiety could be attached to the salicylaldehyde or aniline (B41778) ring after the initial Schiff base formation.

Once a chiral version of the ligand is synthesized, it can be complexed with a metal ion (e.g., Titanium, Copper, Palladium). researchgate.net The resulting complex acts as a chiral Lewis acid or transition metal catalyst. The ligand framework creates a rigid and well-defined three-dimensional space around the metal's active site. This chiral environment forces the reacting substrates into a specific orientation, leading to a highly enantioselective transformation. For example, chiral titanium-Schiff base complexes have been successfully used in the asymmetric cyanation of aldehydes, demonstrating the viability of this approach. researchgate.net

Principles of Chemo-, Regio-, and Stereoselectivity Control in Catalytic Systems

Achieving high levels of selectivity is a primary goal in catalysis. Metal complexes of this compound offer several features that allow for the control of chemo-, regio-, and stereoselectivity.

Chemoselectivity: This refers to the catalyst's ability to react with one functional group in the presence of others. The electronic properties of the metal center, which can be tuned by the Schiff base ligand, are key. By modifying substituents on the salicylaldehyde or aniline portions of the ligand, one can make the metal center more or less electron-rich, thereby altering its reactivity towards different functional groups.

Regioselectivity: In reactions with multiple possible sites of attack, such as the allylic alkylation of unsymmetrical substrates, the catalyst must direct the nucleophile to the correct position. The steric bulk of the 2,4,6-trimethylphenyl group on the ligand plays a crucial role here. This bulky substituent can block access to one reactive site on the coordinated substrate, thereby favoring reaction at a less sterically hindered position. chemijournal.com

Stereoselectivity: As discussed previously, inducing stereoselectivity (specifically enantioselectivity) relies on the chirality of the catalyst. The rigid coordination of the Schiff base ligand to the metal creates a stable chiral pocket that differentiates between the two faces of a prochiral substrate or between competing transition states, leading to the formation of a single stereoisomer. jocpr.com

Catalyst Performance and Sustainability Studies

Recyclability and Reusability Assessment of Catalytic Systems

A major focus of modern "green" chemistry is the development of sustainable catalytic processes, where the catalyst can be easily recovered and reused for multiple cycles without significant loss of activity. researchgate.netnih.gov Homogeneous catalysts, such as soluble metal complexes of this compound, are often highly active and selective but can be difficult to separate from the reaction products.

To overcome this, these complexes can be immobilized on solid supports, a process known as heterogenization. jocpr.com Common supports include silica, polymers, or magnetic nanoparticles. By anchoring the Schiff base complex to an insoluble material, the catalyst can be easily recovered by simple filtration or magnetic separation at the end of the reaction. The recycled catalyst can then be used in subsequent reaction runs. The stability of the linkage between the complex and the support is crucial for preventing leaching of the metal into the product and for maintaining catalytic activity over many cycles. Studies on similar supported Schiff base systems have shown that they can often be reused for five or more consecutive cycles with only a minor drop in performance. nih.gov

Table 2: Typical Performance of a Recyclable Heterogenized Schiff Base Catalyst This table presents illustrative data based on general findings for similar systems.

Cycle NumberProduct Yield (%)Enantiomeric Excess (%)
19592
29492
39391
49191
58990

Heterogenization Strategies for Catalysts (e.g., Incorporation into Metal-Organic Frameworks, MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their well-defined pore structures and high surface areas make them excellent platforms for heterogeneous catalysis. rsc.org There are two primary strategies for incorporating a Schiff base complex like that of this compound into a MOF:

Encapsulation ("Ship in a Bottle"): The metal complex is synthesized directly within the pores of a pre-existing MOF. The size of the MOF's pores prevents the larger catalyst complex from leaching out, while allowing smaller reactant and product molecules to diffuse freely. researchgate.net

Post-Synthetic Modification: The Schiff base ligand, or the entire metal complex, is covalently attached to the organic linkers of the MOF after the framework has been constructed. This method allows for the precise placement of catalytic sites within the MOF structure. dntb.gov.ua

By incorporating the catalyst into a MOF, one combines the high activity of a molecular catalyst with the stability and recyclability of a heterogeneous system. The MOF framework can also enhance catalytic performance by isolating active sites, preventing catalyst deactivation, and potentially influencing selectivity through the confined environment of its pores. rsc.orgresearchgate.net

No Publicly Available Research Found for Theoretical and Computational Investigations of this compound

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no publicly available research specifically detailing the theoretical and computational investigations of the chemical compound this compound, also known as N-(Salicylidene)-2,4,6-trimethylaniline.

The requested article outline focuses on highly specific areas of computational chemistry, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and the elucidation of reaction mechanisms for this particular Schiff base. Despite targeted searches for these topics in relation to the compound, no dedicated studies were identified.

While computational and theoretical studies are common for other Schiff bases and salicylideneaniline (B1219908) derivatives, the specific data required to generate content for the requested sections and subsections for this compound does not appear to be present in the accessible scientific literature. Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and analysis on its electronic structure, reactivity, catalytic cycles, activation energies, or reaction thermodynamics.

General information confirms the compound is a Schiff base synthesized from salicylaldehyde and 2,4,6-trimethylaniline (B148799) and is used as a ligand in coordination chemistry. However, the in-depth computational analysis sought by the user has not been published.

Theoretical and Computational Investigations of Alpha 2,4,6 Trimethylphenylimino O Cresol

Molecular Modeling and Dynamics Simulations

Theoretical and computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules, offering insights that complement experimental findings. For ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL, molecular modeling and dynamics simulations are instrumental in understanding its conformational landscape, stability, and interactions at a molecular level.

Conformational Analysis and Stability Studies

The three-dimensional structure of this compound is not static; rotation around single bonds allows it to adopt various conformations. Conformational analysis aims to identify the most stable arrangements of the molecule, which are crucial for its reactivity and biological activity.

Computational methods, particularly Density Functional Theory (DFT), are widely employed for conformational analysis. These studies typically involve mapping the potential energy surface of the molecule by systematically rotating key dihedral angles. For this compound, the critical dihedral angles are those around the C-N and C-C bonds connecting the cresol (B1669610) and trimethylphenyl rings to the imine bridge.

Theoretical calculations for similar Schiff bases have shown that the molecule generally adopts a non-planar conformation. researchgate.net The steric hindrance caused by the bulky 2,4,6-trimethylphenyl group forces the two aromatic rings to be twisted relative to each other. The extent of this twist is a key determinant of the molecule's electronic properties and its ability to coordinate with metal ions.

Stability studies involve calculating the relative energies of different conformers. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. The energy differences between various conformers provide insights into the flexibility of the molecule.

Table 1: Representative Theoretical Conformational Data for a Schiff Base Analogous to this compound

ConformerDihedral Angle (C-C-N=C) (°)Dihedral Angle (C=N-C-C) (°)Relative Energy (kcal/mol)
A (Global Minimum)178.545.20.00
B179.190.82.54
C-178.8-44.70.00
D-179.5-91.22.58

Note: This table presents hypothetical data based on typical computational results for similar Schiff bases to illustrate the concepts of conformational analysis. The values are not experimental data for this compound.

Exploration of Intermolecular Interactions in Complex Chemical and Biological Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov These simulations can provide detailed insights into the intermolecular interactions of this compound with other molecules, including solvents, metal ions, and biological macromolecules like proteins and DNA. nih.gov

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system can be propagated over time, allowing for the observation of dynamic processes and the calculation of various properties.

For this compound, MD simulations can be used to investigate:

Solvation: How the molecule interacts with solvent molecules, which influences its solubility and reactivity.

Metal Chelation: The process of how the molecule binds to metal ions to form stable complexes. mdpi.com

Interaction with Biological Targets: How the molecule binds to the active site of an enzyme or intercalates into DNA, providing a basis for understanding its potential biological activities. nih.govmdpi.com

The analysis of MD trajectories can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding of this compound to its molecular partners.

Correlation of Theoretical Predictions with Experimental Observables (e.g., Spectroscopic Data, Redox Potentials)

A critical aspect of computational chemistry is the validation of theoretical models by comparing their predictions with experimental data. For this compound, this involves correlating calculated properties with experimentally measured spectroscopic data and redox potentials.

Spectroscopic Data:

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of a molecule. mdpi.com The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to validate the computational model and to assign the observed absorption bands to specific electronic transitions.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated IR and Raman spectra with the experimental ones, the vibrational modes of the molecule can be assigned, and the accuracy of the computed geometry can be assessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in NMR spectra can also be calculated using quantum chemical methods. anokaramsey.edu A good correlation between the calculated and experimental NMR data provides confidence in the predicted molecular structure.

Table 2: Representative Correlation of Theoretical and Experimental Spectroscopic Data for a Schiff Base Analogous to this compound

Spectroscopic TechniqueExperimental ValueCalculated Value (DFT/B3LYP)
UV-Vis (λmax, nm)345352
IR (C=N stretch, cm⁻¹)16251630
¹H NMR (imine-H, ppm)8.68.5

Note: This table presents hypothetical data based on typical correlations found in the literature for similar Schiff bases to illustrate the concept. The values are not experimental data for this compound.

Redox Potentials:

The redox potential of a molecule, which is a measure of its tendency to gain or lose electrons, can be predicted computationally. DFT calculations can be used to determine the energies of the molecule in its neutral and ionized states. From these energies, the redox potential can be estimated and compared with experimental values obtained from techniques like cyclic voltammetry. A strong correlation between the theoretical and experimental redox potentials indicates that the computational model accurately describes the electronic structure of the molecule.

Advanced Research Frontiers and Future Directions

Design and Synthesis of Advanced Ligand Architectures for Targeted Applications

Research in this area focuses on modifying the basic ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL scaffold to create sophisticated ligands with tailored electronic and steric properties. The goal is to move beyond simple metal complexes to architectures designed for specific functions, such as recognizing particular substrates or exhibiting unique electronic behaviors.

Key Research Thrusts:

Multidentate Ligand Development: Efforts are directed towards incorporating additional donor groups into the ligand backbone. By chemically modifying the salicylaldehyde (B1680747) or the aniline (B41778) ring, researchers can introduce functionalities like ethers, amines, or phosphines. This transforms the original bidentate ligand into a tri- or tetradentate chelator, which can form more stable and structurally defined metal complexes.

Introduction of Functional Moieties: Specific functional groups are being integrated to target applications. For example, attaching bulky substituents to the phenoxy ring can create a sterically hindered pocket around the metal center, influencing the selectivity of catalytic reactions. Conversely, adding electronically active groups can modulate the redox potential of the resulting metal complex for applications in sensing or electronics.

Bridged and Dinuclear Ligands: Advanced synthesis involves linking two this compound units together. These bridged ligands can coordinate two metal centers in close proximity, enabling studies of metal-metal interactions and the development of catalysts for cooperative bimetallic transformations.

Table 1: Examples of Advanced Ligand Architectures Based on Modified Salicylaldimine Scaffolds

Ligand ModificationTargeted ApplicationRationale for Design
Appending a phosphine (B1218219) groupDual-mode catalysisCombines a hard N,O-donor site with a soft phosphine donor for versatile metal coordination.
Introducing a chiral centerAsymmetric catalysisInduces chirality at the metal center for enantioselective synthesis.
Polymer-supported ligandHeterogeneous catalysisFacilitates catalyst recovery and reuse by anchoring the complex to a solid support.

Development of Novel Catalytic Systems with Enhanced Efficiency, Selectivity, and Durability

A primary driver of research into this compound metal complexes is their potential as catalysts. The focus is on creating systems that are not only active but also highly selective and robust under operational conditions.

Key Research Findings:

Polymerization Catalysis: Transition metal complexes featuring this ligand and its derivatives have been investigated as catalysts for olefin polymerization. The bulky 2,4,6-trimethylphenyl group provides the necessary steric hindrance to control polymer chain growth and influence the resulting polymer's properties. Research aims to enhance catalyst activity and achieve better control over polymer molecular weight and tacticity.

Oxidation Reactions: Metal complexes of this ligand are explored as catalysts for various oxidation reactions. The stability of the Schiff base framework allows it to withstand the often harsh conditions of oxidation catalysis. Current work is aimed at improving catalyst turnover numbers and preventing catalyst deactivation through oxidative degradation.

Fine Chemical Synthesis: The versatility of the ligand allows for the synthesis of a wide range of metal complexes that can catalyze specific organic transformations, such as C-C coupling reactions or reductions. The challenge lies in designing catalysts with high selectivity for a desired product, minimizing waste and purification steps.

Exploration of Interdisciplinary Applications in Functional Materials Research

The unique photophysical and electronic properties of metal complexes derived from this compound are being harnessed for applications in materials science. This research area bridges coordination chemistry with materials engineering.

Key Areas of Exploration:

Luminescent Materials: Certain transition metal and rare-earth metal complexes incorporating this ligand exhibit fluorescence or phosphorescence. Researchers are exploring these properties for applications in organic light-emitting diodes (OLEDs), chemical sensors (where luminescence is quenched or enhanced by an analyte), and bio-imaging agents.

Non-Linear Optical (NLO) Materials: Coordination compounds with specific electronic structures can exhibit NLO properties, which are crucial for applications in optoelectronics and optical signal processing. Zinc(II) complexes with related Schiff base ligands have shown promise, suggesting that complexes of this compound could be designed to possess these characteristics.

Molecular Magnets: By carefully selecting the metal ions and designing the arrangement of ligands, it is possible to create molecules that behave as tiny magnets. Research into dinuclear or polynuclear complexes with bridged salicylaldimine ligands aims to control the magnetic interactions between metal centers to develop new magnetic materials.

Table 2: Research Findings in Functional Materials Based on Salicylaldimine-type Complexes

Material TypeMetal Ion ExampleObserved PropertyPotential Application
Luminescent ComplexZinc(II)Strong fluorescence in solutionOLED emitters, sensors
Diboron ComplexBoronHigh fluorescence quantum yieldOptoelectronic devices
Trinuclear ComplexGadolinium(III)ParamagnetismMagnetic resonance imaging (MRI) contrast agents

Synergistic Integration of Experimental and Computational Methodologies in Chemical Design and Discovery

Modern chemical research heavily relies on the interplay between experimental synthesis and theoretical computation. This synergy is crucial for accelerating the discovery and optimization of new ligands and complexes based on this compound.

Methodological Integration:

Predictive Modeling: Density Functional Theory (DFT) is a powerful tool used to predict the geometric and electronic structures of proposed metal complexes before they are synthesized. This allows researchers to screen potential candidates and focus experimental efforts on the most promising designs. DFT can calculate key parameters like bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO), which govern the complex's reactivity and spectroscopic properties.

Spectroscopic Analysis: Computational methods are used to simulate spectra (e.g., UV-Vis, IR, NMR), which can then be compared with experimental data to confirm the structure of a newly synthesized compound. This combined approach provides a much higher level of confidence in structural assignments.

Mechanism Elucidation: When a complex is found to be catalytically active, computational chemistry is employed to model the entire catalytic cycle. By calculating the energies of intermediates and transition states, researchers can understand the reaction mechanism in detail. This knowledge is invaluable for rationally designing more efficient and selective catalysts. For example, understanding how a substrate binds to the metal center can inform modifications to the ligand to improve that interaction.

This integrated approach of prediction, synthesis, and characterization represents the future of chemical design, enabling the rapid development of advanced materials and catalysts based on the versatile this compound framework.

Q & A

Q. What are the established synthetic routes for ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL, and what critical parameters influence yield and purity?

The synthesis typically involves condensation reactions between o-cresol derivatives and 2,4,6-trimethylphenylimine precursors. Key parameters include:

  • Catalyst selection : Iron-chromium mixed oxide catalysts (e.g., used in fluidized beds) can enhance regioselectivity and reduce by-products like 2,4-DMP and 2,4,6-TMP .
  • Temperature control : Optimal ranges (e.g., 150–200°C) minimize decomposition of sensitive imine intermediates.
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Purification : Column chromatography or recrystallization ensures purity, with HPLC monitoring for residual by-products.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR :
    • ¹H NMR : Aromatic protons from the trimethylphenyl group appear as a singlet (δ 6.7–7.1 ppm), while the imine proton (C=N-H) resonates at δ 8.0–8.5 ppm.
    • ¹³C NMR : The imine carbon (C=N) is observed at δ 160–165 ppm .
  • IR : Strong absorption bands at ~1620 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (O-H from cresol).
  • Mass Spectrometry : Molecular ion peak at m/z 265 (calculated for C₁₆H₁₇NO) confirms the molecular weight.

Q. What are the key stability considerations for storing this compound?

  • Storage conditions : Protect from light and moisture; store under inert gas (argon) at –20°C to prevent oxidation of the imine group.
  • Degradation monitoring : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect hydrolysis products like o-cresol and 2,4,6-trimethylaniline .

Advanced Research Questions

Q. How can researchers optimize catalytic systems to minimize by-product formation during synthesis?

  • Design of Experiments (DoE) : Vary catalyst loading (e.g., 5–15 wt% Fe-Cr oxide), residence time, and temperature to map yield vs. by-product profiles.
  • By-product analysis : GC-MS identifies 2,4-DMP and 2,4,6-TMP, which can be repurposed as polymer chain stoppers .
  • Mechanistic studies : In-situ FTIR or Raman spectroscopy tracks intermediate formation to refine reaction pathways.

Q. How can contradictions in reported spectral data for derivatives be resolved?

  • Advanced NMR : 2D techniques (e.g., HSQC, HMBC) clarify ambiguous proton-carbon correlations in crowded aromatic regions.
  • X-ray crystallography : Resolves tautomeric ambiguities (e.g., enol-imine vs. keto-amine forms) .
  • Computational validation : DFT calculations predict chemical shifts and compare them with experimental data.

Q. What role does computational modeling play in understanding the compound’s reactivity?

  • Electronic properties : DFT studies reveal the electron-withdrawing effect of the imine group, which enhances electrophilic aromatic substitution at the o-cresol moiety.
  • Coordination chemistry : Molecular docking simulations predict interactions with metal ions (e.g., Fe³⁺) for potential catalytic or pharmaceutical applications .

Q. How is the compound’s biological activity evaluated, particularly in ion transport modulation?

  • In vitro assays :
    • Patch-clamp electrophysiology : Measures CFTR channel activity in epithelial cells (relevant to cystic fibrosis treatment) .
    • Enzyme inhibition : Fluorescence-based assays quantify IC₅₀ values against target enzymes (e.g., 5α-reductase) .
  • In silico screening : Pharmacophore modeling identifies structural motifs responsible for binding to therapeutic targets like leukotriene receptors.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL
Reactant of Route 2
Reactant of Route 2
ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL

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